NK-252

Nrf2 Oxidative Stress Potency

Researchers requiring precise Nrf2 pathway engagement face a critical gap: first-generation activators like oltipraz lack direct Keap1 binding and exhibit low potency (EC2=20.8 μM), compromising dose-response accuracy and mechanistic clarity. NK-252 solves this with a unique, direct interaction at the Nrf2-binding domain of Keap1-a mechanism OPZ cannot replicate-delivering an EC2 of 1.36 μM (>15-fold more potent). • Direct Keap1 Kelch domain engagement confirmed by in vitro binding assays. • Reduces hepatic fibrosis area by 66% in CDAA diet-induced rat NASH model. • Dose-dependent NQO1-ARE activation in Huh-7 cells for clean, titratable transcriptional readouts. Supplied with rigorous QC documentation for confident procurement and reproducible results.

Molecular Formula C13H11N5O3
Molecular Weight 285.26 g/mol
CAS No. 1414963-82-8
Cat. No. B609587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNK-252
CAS1414963-82-8
SynonymsNK-252;  NK 252;  NK252; 
Molecular FormulaC13H11N5O3
Molecular Weight285.26 g/mol
Structural Identifiers
InChIInChI=1S/C13H11N5O3/c19-12(15-8-9-4-1-2-6-14-9)16-13-18-17-11(21-13)10-5-3-7-20-10/h1-7H,8H2,(H2,15,16,18,19)
InChIKeyFNSCFQXZZNCDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NK-252 Procurement Guide: Verified Nrf2 Activator


1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea, also known as NK-252 (CAS 1414963-82-8), is a synthetic biaryl urea small molecule [1]. It is a potent and specific activator of the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) [1]. This compound is chemically distinct from first-generation Nrf2 activators like oltipraz (OPZ), exhibiting a unique binding mechanism at the Nrf2-Keap1 interaction domain [1]. Its primary utility is as a research tool for investigating the Nrf2-Keap1 pathway and oxidative stress, particularly in models of liver disease [1].

Why NK-252 Is Not Equivalent to Other Nrf2 Activators


Substituting NK-252 with other Nrf2 activators, even those within the same pharmacological class like oltipraz (OPZ) or sulforaphane, is scientifically invalid. This is due to fundamental differences in their molecular mechanisms, potency, and physicochemical properties. Specifically, NK-252 engages the Nrf2-binding domain of Keap1 in a way that OPZ does not, leading to a more direct activation [1]. Furthermore, the quantitative potency of NK-252, as measured by its EC2 value, is over 15-fold greater than that of OPZ, which directly impacts required working concentrations [2]. Therefore, for studies where precise Nrf2 pathway engagement is critical, NK-252 offers a unique profile that cannot be assumed with alternative compounds.

NK-252 Quantified Differentiation


Potency Advantage Over Oltipraz in Nrf2 Activation

In a direct comparison, NK-252 demonstrates a significantly greater Nrf2-activating potential than oltipraz (OPZ). The potency difference is quantified by the EC2 value (the concentration required to induce a 2-fold increase in Nrf2 activity above baseline). Linear extrapolation from dose-response curves in Huh-7 cells yields an EC2 of 1.36 μM for NK-252, compared to 20.8 μM for OPZ [1]. This 15.3-fold increase in potency means that NK-252 achieves the same level of pathway activation at a much lower concentration.

Nrf2 Oxidative Stress Potency EC2

Direct Keap1 Binding Compared to Oltipraz

NK-252 exhibits a fundamentally different and more direct mechanism of Nrf2 activation compared to OPZ. In vitro binding studies demonstrate that NK-252 interacts directly with the domain of the Keap1 protein that contains the Nrf2-binding site. In contrast, under the same experimental conditions, OPZ does not show this direct binding interaction [1]. This indicates NK-252 acts as a direct protein-protein interaction disruptor, whereas OPZ activates Nrf2 via a thiol-reactive, indirect mechanism.

Nrf2 Keap1 Mechanism of Action Protein Binding

In Vivo Hepatic Fibrosis Reduction in NASH Model

In a rat model of nonalcoholic steatohepatitis (NASH), oral administration of NK-252 significantly attenuated the progression of diet-induced hepatic fibrosis. Rats on a choline-deficient L-amino acid-defined (CDAA) diet showed a 20-fold increase in hepatic fibrosis area compared to normal controls (14.7% vs. 0.72%). Treatment with NK-252 at a high dose reduced this fibrosis area to 4.97%, an effect comparable to that of OPZ which reduced the area to 5.80% [1]. This demonstrates that the superior in vitro potency of NK-252 translates into a significant, quantifiable in vivo antifibrotic effect.

NASH Fibrosis In Vivo Liver Disease

NQO1-ARE Activation and Oxidative Stress Protection

NK-252 provides potent, dose-dependent protection against H2O2-induced cytotoxicity in Huh-7 liver cells, a functional measure of its antioxidant activity. While specific IC50 values for cytotoxicity protection are not provided, the effect is mediated through a dose-dependent activation of the NQO1-ARE reporter gene, a key downstream effector of the Nrf2 pathway [1]. This is a class-level phenomenon for Nrf2 activators, but the potency at which NK-252 achieves this effect is directly linked to its superior EC2 value, meaning a lower concentration of NK-252 is required to induce protective gene expression compared to OPZ.

Oxidative Stress Antioxidant Response Hepatoprotection NQO1

Solubility and Formulation Guidelines

For researchers procuring NK-252, its specific solubility profile is a critical practical differentiator. Vendor data indicates high solubility in DMSO, with reported values of ≥57 mg/mL (199.8 mM) and 20 mg/mL . It is soluble in ethanol (6 mg/mL) but insoluble in water . This profile necessitates the use of organic co-solvents (e.g., DMSO) for preparing stock solutions and in vivo formulations. For oral in vivo administration, a homogeneous suspension can be prepared using CMC-Na (≥5 mg/mL) .

Solubility Formulation DMSO In Vivo

Optimal Research Applications for NK-252


Nrf2-Keap1 Protein-Protein Interactions

NK-252 is the preferred tool compound for studies aiming to directly probe or disrupt the Nrf2-Keap1 interaction, based on its unique, direct binding to the Nrf2-binding domain of Keap1. This is in contrast to other Nrf2 activators like oltipraz (OPZ), which do not show this direct binding [1]. Researchers interested in the biophysics of the Keap1 Kelch domain or in developing direct PPI inhibitors should select NK-252 as a positive control or reference compound.

Nrf2 Dependency Validation in NASH Models

For in vivo models of nonalcoholic steatohepatitis (NASH) or other forms of oxidative liver injury, NK-252 provides a validated, potent Nrf2 activator. Its ability to significantly reduce hepatic fibrosis area by 66% in a CDAA diet-induced rat NASH model establishes a clear efficacy benchmark [1]. The combination of high in vitro potency (EC2=1.36 μM) [2] and robust in vivo activity makes it an ideal positive control for studies aiming to reverse or prevent fibrosis through Nrf2 activation.

ARE Pathway Dose-Response Studies

NK-252's well-defined, dose-dependent activation of the NQO1-ARE reporter gene in Huh-7 cells makes it an excellent tool for quantitative studies of the Nrf2 transcriptional program [1]. Its superior potency compared to OPZ allows researchers to use lower concentrations, minimizing potential off-target effects and enabling a cleaner assessment of Nrf2-mediated transcriptional regulation. This is critical for constructing precise dose-response curves and for combination studies where Nrf2 activation must be titrated.

Benchmark for Novel Nrf2 Activator Discovery

In drug discovery programs focused on developing next-generation Nrf2 activators, NK-252 serves as a crucial benchmark compound. Its unique combination of a direct Keap1-binding mechanism [2] and an EC2 of 1.36 μM [1] sets a high standard for both mechanism and potency. New chemical entities can be systematically compared against NK-252 for binding affinity, cellular potency, and in vivo efficacy, providing a clear, data-driven framework for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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